Furan-2-ylmethyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-ylmethyl phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a furan ring attached to a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan-2-ylmethyl phenylcarbamate typically involves the reaction of furan-2-ylmethanol with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Furan-2-ylmethanol+Phenyl isocyanate→Furan-2-ylmethyl phenylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Furan-2-ylmethyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan-2-ylmethylamine.
Substitution: Various substituted phenylcarbamates.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of furan-2-ylmethyl phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Furan-2-ylmethyl carbamate: Similar structure but lacks the phenyl group.
Phenylcarbamate: Lacks the furan ring.
Furan-2-ylmethyl phenylurea: Contains a urea group instead of a carbamate group.
Uniqueness: Furan-2-ylmethyl phenylcarbamate is unique due to the presence of both the furan ring and the phenylcarbamate moiety. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the furan ring enhances the compound’s reactivity, while the phenylcarbamate moiety contributes to its stability and potential biological activity .
Properties
CAS No. |
6325-14-0 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
furan-2-ylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C12H11NO3/c14-12(13-10-5-2-1-3-6-10)16-9-11-7-4-8-15-11/h1-8H,9H2,(H,13,14) |
InChI Key |
GMYLCNWXXSTPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.